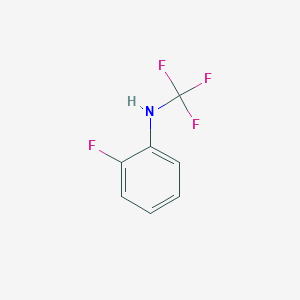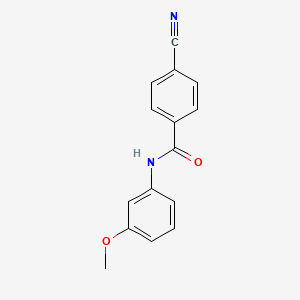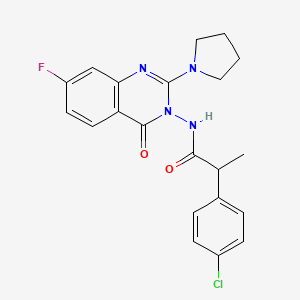
2-(4-chlorophenyl)-N-(7-fluoro-4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-(7-fluoro-4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)propionamide is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The presence of various functional groups, such as the chlorophenyl, fluoro, and pyrrolidinyl groups, contributes to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(7-fluoro-4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)propionamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced via nucleophilic substitution reactions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through electrophilic aromatic substitution reactions.
Final Coupling Reaction: The final step involves coupling the intermediate with propionamide under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation Products: N-oxide derivatives.
Reduction Products: Hydroxylated quinazolinone derivatives.
Substitution Products: Various substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N-(7-fluoro-4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)propionamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.
Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-N-(7-fluoro-4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)propionamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signal transduction pathways that are crucial for cell growth and survival. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-chlorophenyl)-N-(4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)propionamide: Lacks the fluoro group, which may affect its biological activity.
2-(4-chlorophenyl)-N-(7-fluoro-4-oxo-4H-quinazolin-3-yl)propionamide: Lacks the pyrrolidinyl group, which may influence its binding affinity to molecular targets.
Uniqueness
The presence of both the fluoro and pyrrolidinyl groups in 2-(4-chlorophenyl)-N-(7-fluoro-4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)propionamide contributes to its unique chemical properties and enhances its potential as a therapeutic agent. These functional groups can improve the compound’s stability, solubility, and binding affinity to specific molecular targets, making it a promising candidate for further research and development.
Propiedades
Fórmula molecular |
C21H20ClFN4O2 |
|---|---|
Peso molecular |
414.9 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-N-(7-fluoro-4-oxo-2-pyrrolidin-1-ylquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C21H20ClFN4O2/c1-13(14-4-6-15(22)7-5-14)19(28)25-27-20(29)17-9-8-16(23)12-18(17)24-21(27)26-10-2-3-11-26/h4-9,12-13H,2-3,10-11H2,1H3,(H,25,28) |
Clave InChI |
UFYPEEFOJIZTTN-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)Cl)C(=O)NN2C(=O)C3=C(C=C(C=C3)F)N=C2N4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Methylthiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13947054.png)
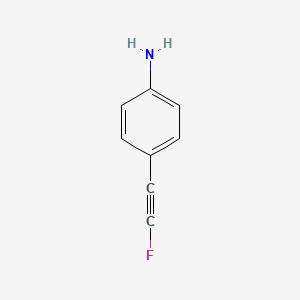


![4-Oxo-8-[4-(4-phenylbutoxy)benzoylamino]-4H-1-benzopyran-2-carboxylic Acid](/img/structure/B13947075.png)
![2-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13947080.png)

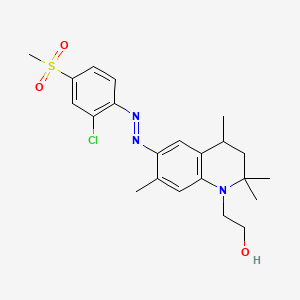
![2-methyl-4-[(2-methylbenzoyl)amino]benzoyl Chloride](/img/structure/B13947102.png)

